molecular formula C6H14N2O4Pt+2 B1684641 Carboplatin CAS No. 41575-94-4

Carboplatin

Cat. No. B1684641
CAS RN: 41575-94-4
M. Wt: 371.25 g/mol
InChI Key: OLESAACUTLOWQZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the group of medicines known as alkylating agents . Carboplatin interferes with the growth of cancer cells, which eventually are destroyed . It contains the metal platinum and works by stopping or slowing the growth of cancer cells and other rapidly growing cells by damaging their DNA .


Synthesis Analysis

Carboplatin is synthesized through a process that involves the production of a cis-diiodo platinum (II) complex, which is then converted into a diaquo complex . This process is carried out in an aqueous silver nitrate solution . The method is designed to produce carboplatin suitable for pharmaceutical use with a low silver content .


Molecular Structure Analysis

Carboplatin has a molecular structure that includes a platinum atom . The structure of Carboplatin is represented by the formula C6H12N2O4Pt . The molecular weight of Carboplatin is 371.25 .


Chemical Reactions Analysis

Carboplatin undergoes activation inside cells and forms reactive platinum complexes that cause the intra- and inter-strand cross-linkage of DNA molecules within the cell . This modifies the DNA structure and inhibits DNA synthesis . The reaction of Carboplatin with chloride ions has been studied theoretically, and it has been found that the process is very unlikely to occur in neutral or weak acidic media .


Physical And Chemical Properties Analysis

Carboplatin has a molecular formula of C6H12N2O4Pt and a molecular weight of 371.25 . It is soluble in water when warmed and in DMF . It is stored at 4°C, protected from light, and sealed .

Scientific Research Applications

Application in Chemotherapy

  • Summary of the Application : Carboplatin is a chemotherapeutic drug widely used in the treatment of a variety of cancers . Despite its efficiency, Carboplatin is associated with side effects that greatly limit its clinical use .
  • Methods of Application : To mitigate these effects, Carboplatin can be encapsulated in targeted delivery systems, such as liposomes .
  • Results or Outcomes : Ensuring the adequate loading and release of Carboplatin from these carriers requires strict control in pharmaceutical formulation development .

Application in Electrochemical Sensing

  • Summary of the Application : An electrochemical sensing device has been developed for the fast and accurate quantification of Carboplatin and its application on proof-of-concept Carboplatin-loaded nanosomes .
  • Methods of Application : Screen-printed electrodes were obtained in-lab and the electrochemical behavior of Carboplatin was tested on the obtained electrodes .
  • Results or Outcomes : The in-lab screen-printed electrodes demonstrated superior properties compared to commercial ones. The novel sensors demonstrated accurate detection of Carboplatin on a dynamic range from 5 to 500 μg/mL (13.5–1350 μM). The method was successfully applied on Carboplatin loaded and released from nanosomes, with strong correlations with a spectrophotometric method used as control .

Application in Drug-Resistance Mechanisms Study

  • Summary of the Application : Carboplatin, along with other platinum-based anticancer drugs, is heavily applied in chemotherapy regimens. However, the intrinsic or acquired resistance severely limits the clinical application of platinum-based treatment .
  • Methods of Application : The study involves understanding the underlying mechanisms which are incredibly complicated. Multiple transporters participate in the active transport of platinum-based antitumor agents, and the altered expression level, localization, or activity may severely decrease the cellular platinum accumulation .
  • Results or Outcomes : The study provides a deeper understanding of the underlying resistance mechanisms, which could lead to new solutions to extend the clinical application of platinum-based antitumor agents .

Application in Vitamin Interaction Study

  • Summary of the Application : The study involves evaluating the affinity of Carboplatin to vitamins from the B group and the potential impact of such interactions on the reduction of therapeutic capabilities of Carboplatin in anticancer therapy .
  • Methods of Application : The study involves computational estimations including estimation of Gibbs Free Energies, which allowed for the identification of the most reactive molecule, namely vitamin B6 (pyridoxal phosphate) .
  • Results or Outcomes : The computational estimations indicating Carboplatin reactivity were confirmed by spectrophotometric measurements .

Application in Pain Sensitization Study

  • Summary of the Application : Carboplatin, an anticancer drug, has been found to induce mechanical allodynia and cold hyperalgesia by enhancing the sensitization of the human transient receptor potential ankyrin 1 (TRPA1) through the cAMP-PKA-AKAP pathway .
  • Methods of Application : The study involves understanding the underlying mechanisms of pain sensitization induced by Carboplatin .
  • Results or Outcomes : The study provides a deeper understanding of the pain mechanisms induced by Carboplatin, which could lead to new solutions to manage pain in patients undergoing chemotherapy .

Application in Chemoresistant Carcinoma Cells Study

  • Summary of the Application : Repurposed drugs increase the efficacy of Carboplatin in reducing cellular viability of chemoresistant high-grade serous carcinoma cells .
  • Methods of Application : The study involves understanding the underlying mechanisms of chemoresistance in high-grade serous carcinoma cells .
  • Results or Outcomes : The study provides a deeper understanding of the chemoresistance mechanisms, which could lead to new solutions to enhance the efficacy of Carboplatin in chemoresistant high-grade serous carcinoma cells .

Application in Ovarian Cancer Treatment

  • Summary of the Application : Carboplatin is approved to be used alone or with other drugs to treat advanced ovarian cancer. It is used with other chemotherapy as first-line treatment. It is used alone as palliative treatment for disease that has recurred (come back) after earlier chemotherapy .
  • Methods of Application : The application involves the administration of Carboplatin as a chemotherapy drug that contains the metal platinum. It stops or slows the growth of cancer cells and other rapidly growing cells by damaging their DNA .
  • Results or Outcomes : The use of Carboplatin in the treatment of advanced ovarian cancer has been found to be effective, although the disease may recur after earlier chemotherapy .

Application in Nanocomposites Against Breast and Liver Cancer Cell Lines

  • Summary of the Application : Carboplatin-loaded chitosan nanocomposites have been investigated for their anticancer efficacy against breast and liver cancer cell lines .
  • Methods of Application : The study involves the fabrication of chitosan, magnetite, graphene oxide nanoparticles, and their nanocomposites for high loading efficiency and subsequent release potentiality of Carboplatin anticancer drug .
  • Results or Outcomes : The Carboplatin-loaded chitosan nanocomposites exhibited the greatest surviving fraction at concentrations 5 and 12.5 µM against Hep-G2 and MCF-7 cell lines, respectively, compared to the free carboplatin .

Application in the Development of New Antitumor Agents

  • Summary of the Application : There is a huge interest in the development of new, more efficient platinum-based antitumor agents which might broaden the range of treatable tumors and/or be better tolerated by patients .
  • Methods of Application : The study involves the development and testing of new platinum-based antitumor agents .
  • Results or Outcomes : The development of new platinum-based antitumor agents could potentially improve the efficacy and tolerability of cancer treatments .

Future Directions

Future directions for Carboplatin include combination strategies with PD-1/PD-L1 blockade . The combination of Carboplatin with other therapies such as chemotherapy, radiotherapy, or angiogenesis inhibitor has shown synergistic antitumor efficacies . There is also interest in the use of Paclitaxel and Carboplatin for platinum-sensitive ovarian cancer .

properties

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CARBOPLATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Carboplatin

Color/Form

White crystals

CAS RN

41575-94-4
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carboplatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboplatin
Reactant of Route 2
Carboplatin
Reactant of Route 3
Carboplatin
Reactant of Route 4
Carboplatin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Carboplatin
Reactant of Route 6
Carboplatin

Citations

For This Compound
442,000
Citations
DJ Stewart - Critical reviews in oncology/hematology, 2007 - Elsevier
While cisplatin and carboplatin are active versus most common cancers, epithelial malignancies are incurable when metastatic. Even if an initial response occurs, acquired resistance …
Number of citations: 760 www.sciencedirect.com
RS Go, AA Adjei - Journal of Clinical Oncology, 1999 - Citeseer
… : Carboplatin does not possess equivalent activity to cisplatin in all platinum-sensitive tumors. Carboplatin … Carboplatin can also be substituted for cisplatin in the treatment of non–small-…
Number of citations: 877 citeseerx.ist.psu.edu
R Canetta, M Rozencweig, SK Carter - Cancer treatment reviews, 1985 - Elsevier
… The existing literature data base on carboplatin updated to June, … A yet unpublished toxicity data base on carboplatin suggests … who have started a phase I study combining carboplatin …
Number of citations: 230 www.sciencedirect.com
S Oguri, T Sakakibara, H Mase… - The Journal of …, 1988 - Wiley Online Library
… was essentially all carboplatin for 8 or 12 hours after administration. Carboplatin did not bind to … The pharmacokinetics, in vivo stability, protein binding, and elimination of carboplatin are …
Number of citations: 118 accp1.onlinelibrary.wiley.com
J Lokich, N Anderson - Annals of oncology, 1998 - Elsevier
… The issue of potential carboplatin underdosing related to the lack of … carboplatin is probably not clinically important since a dose response effect has not been established for carboplatin …
Number of citations: 367 www.sciencedirect.com
ICS Kennedy, BM Fitzharris, BM Colls… - Cancer Chemotherapy …, 1990 - Springer
… receiving a total of 119 doses of carboplatin in the range of 300-400 … Defining carboplatin ototoxicity as an increase of i> 30 dB in … should be exercised when carboplatin is given either at …
Number of citations: 72 link.springer.com
EB Douple, RC Richmond, JA O'Hara… - Cancer Treatment …, 1985 - Elsevier
… growth delay when 60 mg/kg carboplatin is administered either 30 minutes before … tyPhimurium cells by 200 pM carboplatin … This study also reported an increased toxicity of carboplatin …
Number of citations: 206 www.sciencedirect.com
AH Calvert, DR Newell, LA Gumbrell… - Journal of Clinical …, 1989 - ascopubs.org
… of carboplatin pharmacokinetics in 18 patients with pretreatment glomerular filtration rates (GFR) in the range of 33 to 136 mL/min. Carboplatin … the free carboplatin plasma concentration …
Number of citations: 147 ascopubs.org
SB Duffull, BA Robinson - Clinical pharmacokinetics, 1997 - Springer
… Carboplatin shares some of the therapeutic advantages of cisplatin… Carboplatin is present in the blood as 3 distinct species. These are total platinum and 2 unbound species, carboplatin …
Number of citations: 189 link.springer.com
WJF van der Vijgh - Clinical pharmacokinetics, 1991 - Springer
Carboplatin [diammine(1,1-cyclobutanedicarboxylato)platinum(II)] is one of the most promising second generation platinum compounds. Its greater chemical stability in comparison with …
Number of citations: 269 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.